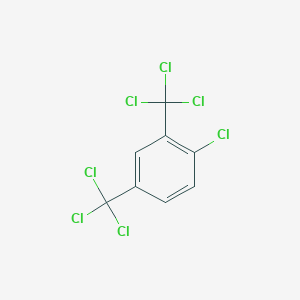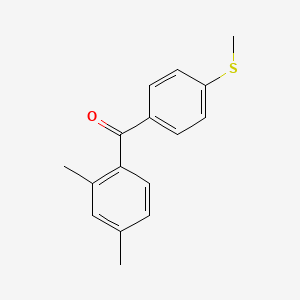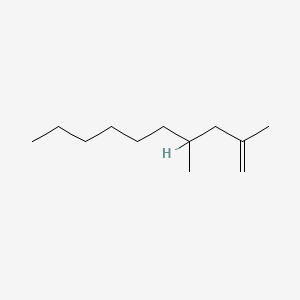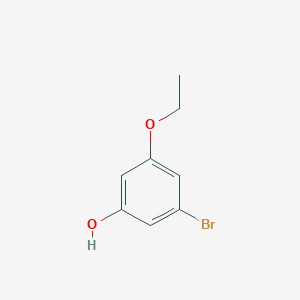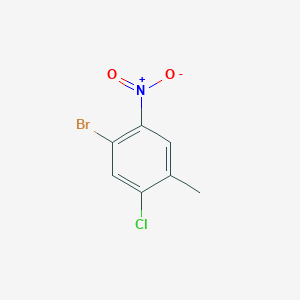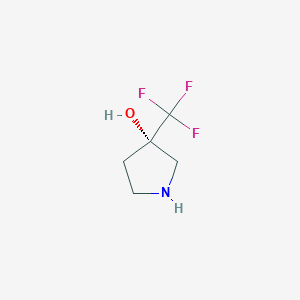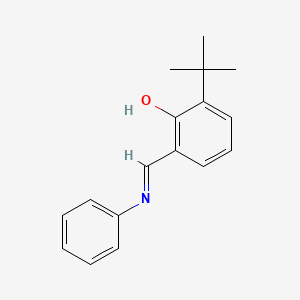
(2E)-3-(2-Ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-Ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, or more commonly known as “2E-3-2-EPMP”, is a synthetic compound with a wide range of potential applications in the scientific field, from drug development to laboratory experiments. It is a versatile compound that has been studied for its potential therapeutic and pharmacological properties, and its ability to act as a ligand for a variety of receptors.
科学研究应用
2E-3-2-EPMP has a wide range of potential applications in the scientific field. It has been studied for its potential therapeutic and pharmacological properties, and its ability to act as a ligand for a variety of receptors. For example, it has been studied as a potential ligand for the serotonin 5-HT2A receptor, and as an agonist for the dopamine D2 receptor. In addition, it has been studied as a potential anti-inflammatory agent, and as an inhibitor of the enzyme acetylcholinesterase.
作用机制
The mechanism of action of 2E-3-2-EPMP is not yet fully understood. However, it is believed to act as a ligand for a variety of receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2E-3-2-EPMP has been studied for its potential therapeutic and pharmacological properties. In laboratory studies, it has been shown to have anti-inflammatory properties, and to inhibit the enzyme acetylcholinesterase. In addition, it has been studied as a potential ligand for the serotonin 5-HT2A receptor, and as an agonist for the dopamine D2 receptor.
实验室实验的优点和局限性
2E-3-2-EPMP is a versatile compound that has a wide range of potential applications in the scientific field. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. However, its mechanism of action is not yet fully understood, and more research is needed to better understand its effects. In addition, it is important to note that the compound is not approved for human use, and should be handled with caution in laboratory experiments.
未来方向
There are a number of potential future directions for research on 2E-3-2-EPMP. These include further research into its mechanism of action, its potential therapeutic and pharmacological properties, and its ability to act as a ligand for a variety of receptors. In addition, further research could be conducted into its potential as an anti-inflammatory agent, and its ability to inhibit the enzyme acetylcholinesterase. Finally, further research could be conducted into its potential applications in drug development and laboratory experiments.
合成方法
The synthesis of 2E-3-2-EPMP is achieved through a five-step process. The first step involves the reaction of 2-ethoxy-3-methoxyphenylacetic acid with 2-chloro-3-methoxyphenylacetic acid to form 3-methoxy-2-chloro-2-ethoxybenzene. The second step involves the reaction of this intermediate with 1,3-dibromopropane to form 3-methoxy-2-chloro-2-ethoxy-1-bromo-1-propene. The third step involves the reaction of this intermediate with sodium iodide to form 3-methoxy-2-chloro-2-ethoxy-1-iodo-1-propene. The fourth step involves the reaction of this intermediate with sodium borohydride to form 3-methoxy-2-chloro-2-ethoxy-1-hydroxy-1-propene. Finally, the fifth step involves the reaction of this intermediate with 2-chloro-3-methoxyphenylacetic acid to form the desired 2E-3-2-EPMP.
属性
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-18-10-5-4-7-14(18)11-12-17(19)15-8-6-9-16(13-15)20-2/h4-13H,3H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNFXFODXMWOT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)

